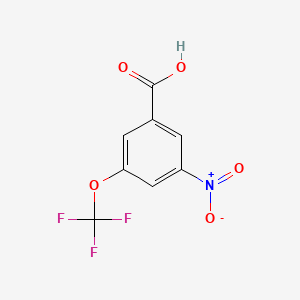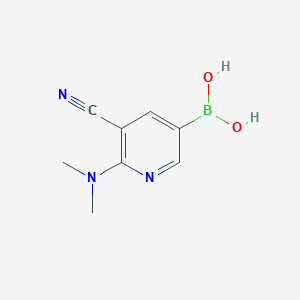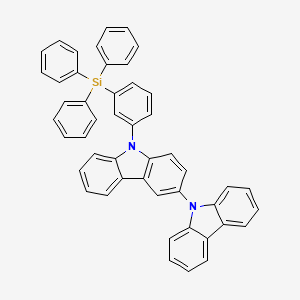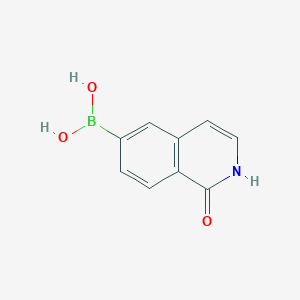
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BNO3 and a molecular weight of 188.98 g/mol This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring system, which includes a ketone functional group
Preparation Methods
The synthesis of (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of isoquinoline derivatives with boronic acid reagents under specific conditions.
Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as tetrahydrofuran or dimethylformamide).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The pathways involved often include the inhibition of proteases and other enzymes critical to biological processes .
Comparison with Similar Compounds
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid can be compared to other boronic acid derivatives, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the isoquinoline ring system and ketone group, making it less versatile in certain synthetic applications.
2-Aminophenylboronic acid: This compound contains an amino group, which can participate in different types of reactions compared to the ketone group in this compound.
4-Fluorophenylboronic acid: The presence of a fluorine atom in this compound can significantly alter its reactivity and interaction with biological molecules compared to this compound.
Properties
IUPAC Name |
(1-oxo-2H-isoquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPWJSUCIZROJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8246676.png)
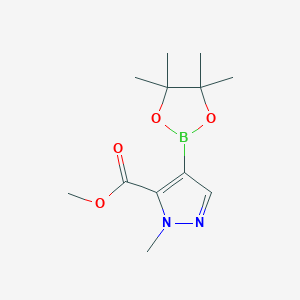
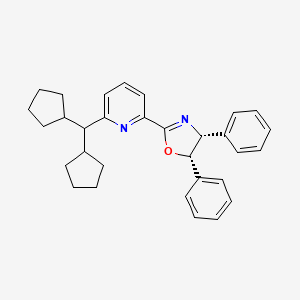
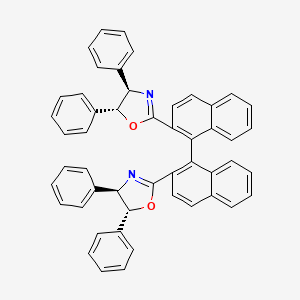
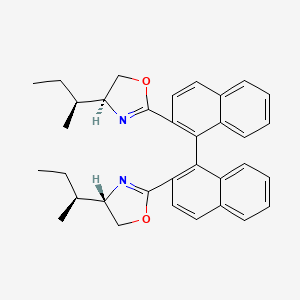
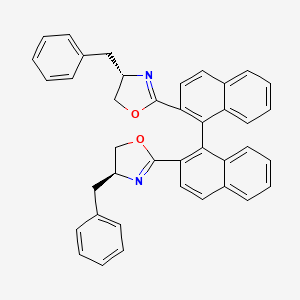
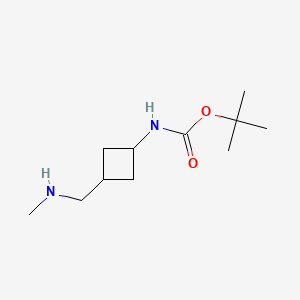

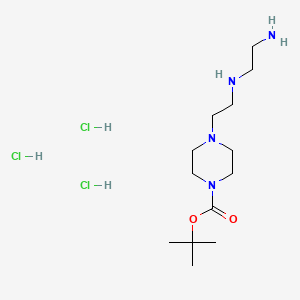
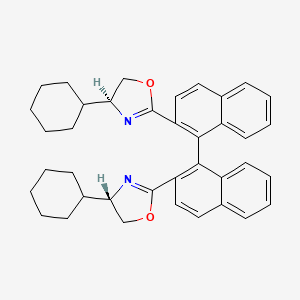
![2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8246745.png)
